N-Hydroxypentanamide
Overview
Description
N-Hydroxypentanamide is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . The IUPAC name for this compound is N-hydroxypentanamide .
Molecular Structure Analysis
The InChI code for N-Hydroxypentanamide is 1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) . This indicates that the molecule consists of a pentanamide group (C5H11NO2) with a hydroxy group (OH) attached to the nitrogen atom .Physical And Chemical Properties Analysis
N-Hydroxypentanamide has a melting point of 77-78 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a molar refractivity of 30.4±0.3 cm3, and a molar volume of 114.5±3.0 cm3 . It also has a polar surface area of 49 Å2 and a polarizability of 12.0±0.5 10-24 cm3 .Scientific Research Applications
Taste-Active Compounds in Food Processing
N-Hydroxypentanamide and its derivatives are explored for their taste-active and taste-enhancing properties in food processing. A study by Suess, Brockhoff, Meyerhof, & Hofmann (2013) discovered that certain amides, including N-Hydroxypentanamide derivatives, exhibit umami taste-enhancing activity. This research is significant for developing new flavors and enhancing existing ones in the food industry.
Antiproliferative Effects in Cancer Research
N-Hydroxypentanamide derivatives have shown potential in cancer research due to their antiproliferative effects. Studies by Galindo-Alvarez et al. (2021) and Mendieta-Wejebe et al. (2020) demonstrated the anti-proliferative activity of hydroxylated derivatives of N-Hydroxypentanamide in breast cancer cell lines. This research opens avenues for developing new anticancer therapies.
Pharmacokinetics and Tissue Distribution
The pharmacokinetic profile and tissue distribution of N-Hydroxypentanamide are critical for its potential therapeutic applications. A study by Correa-Basurto et al. (2019) investigated these aspects in Wistar rats, providing insights into the compound's absorption, distribution, metabolism, and excretion. This research is foundational for understanding how N-Hydroxypentanamide behaves in biological systems.
Histone Deacetylase (HDAC) Inhibition
Research by Sixto-López et al. (2020) explored the role of N-Hydroxypentanamide as a histone deacetylase inhibitor, which has implications in cancer therapy. Inhibiting HDAC can lead to alterations in gene expression, potentially inhibiting cancer cell growth.
Drug Delivery Systems
The incorporation of N-Hydroxypentanamide into drug delivery systems is a promising area of research. Studies on its inclusion in liposomes and polymeric micelles, as conducted by Marcos et al. (2021) and Marcos, Padilla-Beltrán, Bernad-Bernad, Rosales-Hernández, Pérez-Casas, & Correa-Basurto (2018), demonstrate the compound's potential to enhance the efficacy and delivery of therapeutic agents.
Anticonvulsant Activities
N-Hydroxypentanamide and its derivatives exhibit anticonvulsant activities, making them potential candidates for treating epilepsy and related disorders. The research by Se, Cervantes-Espinoza, Vargas-Fernández, de la Cruz-Marin, Buendía-Pazarán, Chamorro-Cevallos, & Peralta-cruz (2013) highlights its therapeutic potential in this area.
properties
IUPAC Name |
N-hydroxypentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJLZDJLNRHSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195710 | |
Record name | Pentanamide, N-hydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxypentanamide | |
CAS RN |
4312-92-9 | |
Record name | N-Hydroxypentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide, N-hydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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